![molecular formula C8H5N3S B574707 2H-[1,3]Thiazolo[4,5-E]indazole CAS No. 180178-22-7](/img/structure/B574707.png)
2H-[1,3]Thiazolo[4,5-E]indazole
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Overview
Description
2H-[1,3]Thiazolo[4,5-E]indazole is a nitrogen-containing heterocyclic compound . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives .
Synthesis Analysis
The synthesis of 2H-indazoles has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has also been described .Molecular Structure Analysis
The molecular structure of 2H-[1,3]Thiazolo[4,5-E]indazole is complex and involves a tetracyclic ring system . This structure is believed to contribute to its strong antiproliferative activity towards several haematological cell lines .Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .properties
IUPAC Name |
2H-pyrazolo[4,3-e][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c1-2-7-8(9-4-12-7)5-3-10-11-6(1)5/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVGAGPVSWQCHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2C(=CC=C3C2=CN=N3)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663269 |
Source
|
Record name | 2H-[1,3]Thiazolo[4,5-e]indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-[1,3]Thiazolo[4,5-E]indazole | |
CAS RN |
180178-22-7 |
Source
|
Record name | 2H-[1,3]Thiazolo[4,5-e]indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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